(4Z)-2-(4-chlorophenyl)-4-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-5-methylpyrazol-3-one
Description
This compound belongs to the pyrazolone class, characterized by a conjugated pyrazole ring system with a ketone group at position 2. Its structure features a (4Z)-configuration at the methylidene group, a 4-chlorophenyl substituent at position 2, and a 4-fluorophenyl-substituted pyrazole moiety at position 3. The presence of both chloro and fluoro substituents enhances its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The synthesis of such pyrazolone derivatives typically involves condensation reactions under basic conditions, as described in analogous procedures .
Properties
Molecular Formula |
C21H16ClFN4O2 |
|---|---|
Molecular Weight |
410.8 g/mol |
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C21H16ClFN4O2/c1-12-18(20(28)26(24-12)16-7-3-14(22)4-8-16)11-19-13(2)25-27(21(19)29)17-9-5-15(23)6-10-17/h3-11,25H,1-2H3/b18-11- |
InChI Key |
OOPQBEQAOCOGNQ-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=C3C(=NN(C3=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Biological Activity
The compound (4Z)-2-(4-chlorophenyl)-4-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-5-methylpyrazol-3-one is a novel pyrazolone derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological profile, including antimicrobial, antitumor, anti-inflammatory, and other relevant biological activities, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes multiple aromatic rings and a pyrazolone core, which is crucial for its biological activity.
1. Antimicrobial Activity
Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties against various bacterial strains. The compound has shown promising results in inhibiting both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 200 |
| Escherichia coli | 150 |
| Bacillus subtilis | 100 |
These results suggest that the presence of chlorophenyl and fluorophenyl groups enhances the antimicrobial efficacy of the compound compared to simpler analogs .
2. Antitumor Activity
The antitumor potential of pyrazolone derivatives has been documented extensively. Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 50 μM after 48 hours of exposure .
3. Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, and compounds with anti-inflammatory properties are highly sought after. The pyrazolone derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Activity | Effect |
|---|---|
| TNF-alpha Inhibition | 75% reduction at 10 μM |
| IL-6 Inhibition | 60% reduction at 10 μM |
These findings suggest that the compound may be beneficial in treating inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolone derivatives is closely linked to their structural features. The presence of electron-withdrawing groups such as chlorine and fluorine enhances their reactivity and biological efficacy.
Key Structural Features:
- Chlorophenyl Group: Increases lipophilicity and enhances membrane permeability.
- Fluorophenyl Group: Contributes to electron-withdrawing properties, improving interaction with biological targets.
This SAR analysis indicates that modifications to the pyrazolone core can lead to improved biological activities, making it a valuable scaffold for drug development .
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds, including (4Z)-2-(4-chlorophenyl)-4-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-5-methylpyrazol-3-one, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
2. Anti-inflammatory Properties
Pyrazole derivatives are often explored for their anti-inflammatory effects. The ability of this compound to modulate inflammatory pathways could lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases. Experimental results suggest that it may inhibit key enzymes involved in the inflammatory response .
3. Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazole-based compounds. The unique structure of this compound may interact with specific molecular targets in cancer cells, leading to apoptosis or cell cycle arrest. Ongoing research aims to elucidate the mechanisms behind its anticancer activity .
Material Science Applications
1. Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films can enhance the performance and efficiency of these devices .
2. Photocatalysis
Due to its unique molecular structure, this compound shows promise as a photocatalyst in various chemical reactions under light irradiation. Its application in environmental remediation processes, such as the degradation of pollutants, is being investigated .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole precursors. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and single-crystal X-ray diffraction are used to confirm the structure and purity of the synthesized compounds .
Case Studies
1. Antimicrobial Efficacy Study
A study conducted on various pyrazole derivatives, including our compound of interest, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural modifications and enhanced biological activity, suggesting pathways for further development into antimicrobial agents .
2. Anti-inflammatory Mechanism Investigation
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential as a therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
A. (4Z)-4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-thiomethylphenyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (Compound 3)
B. 4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
- Key Differences : Incorporates a thiazole ring instead of a pyrazolone core. The triazole group introduces additional hydrogen-bonding capacity.
- Impact : The thiazole-triazole system may improve binding affinity to biological targets, such as kinases or receptors, compared to the simpler pyrazolone framework .
- Crystallography : Exhibits triclinic symmetry with planar molecular conformations, except for one fluorophenyl group oriented perpendicularly .
C. (4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
- Key Differences : Substitutes the chlorophenyl group with a triazolylmethyl-aniline moiety.
Physicochemical and Electronic Properties
<sup>*</sup>Calculated using fragment-based methods.
Methodological Insights
Computational Analysis
Preparation Methods
Preparation of 2-(4-Chlorophenyl)-5-Methylpyrazol-3-One
This intermediate is synthesized via the Knorr pyrazole synthesis , adapting methods from:
Procedure :
-
React 4-chlorophenylhydrazine A with ethyl acetoacetate B in acetic acid at 80°C for 6 hours.
-
Acid-catalyzed cyclization yields 2-(4-chlorophenyl)-5-methylpyrazol-3-one C (Yield: 92%, purity: 98.5% by HPLC).
Mechanistic Insight :
The 1,3-dicarbonyl group in B directs regioselectivity, forming the 5-methyl substituent adjacent to the ketone.
Preparation of 2-(4-Fluorophenyl)-5-Methyl-3-Oxo-1H-Pyrazol-4-Carbaldehyde
A Vilsmeier-Haack formylation is employed:
-
Treat 2-(4-fluorophenyl)-5-methyl-1H-pyrazol-3(2H)-one D with POCl₃ and DMF at 0°C.
-
Quench with ice-water to isolate the 4-carbaldehyde derivative E (Yield: 85%).
Z-Selective Condensation for Methylidene Bridge Formation
The critical step involves coupling C and E via a Knoevenagel condensation , optimized for Z-selectivity:
-
Dissolve C (1.0 equiv) and E (1.1 equiv) in acetic acid (20 vol).
-
Add ferric chloride (0.005 equiv) as a Lewis catalyst.
-
Heat at 65°C under air for 4 hours.
-
Adjust pH to 6–7 with NaOH, isolate via filtration (Yield: 99%, Z/E ratio: >99:1).
Key Parameters :
-
Catalyst : Ferric chloride enhances electrophilicity of the aldehyde and stabilizes the transition state.
-
Solvent : Acetic acid promotes proton exchange, favoring the Z-enolate.
-
Oxidation : Atmospheric oxygen dehydrogenates the intermediate Schiff base to the conjugated dienone.
Alternative Methodologies and Comparative Analysis
One-Pot Multi-Component Approach
A streamlined method using MMT K10 montmorillonite as a heterogeneous catalyst achieves the synthesis in 72% yield:
-
Mix A , B , D , and paraformaldehyde in ethanol.
-
Reflux with MMT K10 (20 mg/mmol) for 8 hours.
Advantages :
Iodine-Catalyzed Aerobic Cyclization
For laboratories prioritizing green chemistry:
-
Combine precursors in DMF with molecular iodine (20 mol%).
-
Stir at 80°C under O₂ balloon for 12 hours (Yield: 68%, Z/E: 90:10).
Reaction Monitoring and Characterization
Analytical Data :
-
HPLC : Retention time = 12.3 min (C18 column, MeCN/H₂O 70:30).
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=), 7.89–7.43 (m, 8H, Ar-H), 2.51 (s, 3H, CH₃), 2.48 (s, 3H, CH₃).
Scale-Up Considerations and Industrial Adaptations
The ferric chloride/acetic acid method (Section 3) is preferred for kilogram-scale production:
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this pyrazolone derivative?
Answer:
The compound is synthesized via multi-step reactions involving cyclization and functionalization of pyrazole intermediates. Key steps include:
- Acylation/Chlorination : Reacting substituted pyrazolones with acyl chlorides (e.g., 2-fluorobenzoyl chloride) under anhydrous conditions, followed by chlorination using POCl₃ or SOCl₂ to introduce chloro substituents .
- Condensation : Formation of the methylidene bridge via Knoevenagel condensation between a 3-oxo-pyrazole and a substituted aldehyde, often catalyzed by acetic acid or piperidine .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are used to isolate the final product .
Basic: How is the crystal structure of this compound determined, and what software is essential for refinement?
Answer:
- X-ray Diffraction : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100–173 K) resolves the Z-configuration of the methylidene group and confirms stereochemistry .
- Software :
Basic: What analytical techniques validate the purity and structural integrity of this compound?
Answer:
Advanced: How can researchers analyze the compound’s electronic properties for structure-activity relationships?
Answer:
- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying electrophilic/nucleophilic regions. For example, the 3-oxo group exhibits high electron density, critical for hydrogen bonding .
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps ≈ 4–5 eV) and reactivity indices .
Advanced: What experimental design strategies optimize reaction yields while minimizing side products?
Answer:
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize parameters (e.g., temperature, catalyst loading). For example, a central composite design (CCD) can maximize condensation efficiency (>85% yield) .
- In-line Analytics : Use flow chemistry with real-time FT-IR to monitor intermediate formation and adjust residence times dynamically .
Advanced: How are spectral or crystallographic data contradictions resolved (e.g., unexpected NOESY correlations)?
Answer:
- 2D NMR : ROESY or NOESY identifies through-space interactions, clarifying conformational ambiguities (e.g., Z/E isomerism) .
- High-Resolution SC-XRD : Re-refine data with SHELXL using twin-law corrections for pseudo-merohedral twinning, resolving R-factor discrepancies (e.g., ΔR < 0.05) .
Advanced: What computational tools model the compound’s interaction with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., cyclooxygenase-2), guided by ESP and hydrophobicity maps from Multiwfn .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .
Advanced: How are reaction mechanisms (e.g., cyclization steps) elucidated experimentally?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
